1,2-Bis(methylsulfonyl)ethane
Description
1,2-Bis(methylsulfonyl)ethane (C₄H₁₀O₄S₂), often abbreviated as DION in crystallographic studies, is a sulfone derivative characterized by two methylsulfonyl (SO₂CH₃) groups attached to a central ethane backbone. Its molecular structure (Fig. 1) features a central C–C bond flanked by sulfonyl moieties, which impart significant polarity and rigidity . X-ray diffraction studies reveal a gauche conformation of the sulfonyl groups, with a C–C bond length of 1.517 Å and S–O bonds averaging 1.442 Å . The compound crystallizes in the monoclinic space group P2₁/c, with intermolecular interactions dominated by short O···H contacts (e.g., O(1)–H(21) = 2.26 Å), influencing its packing and stability .
DION serves as a model compound for studying sulfone chemistry, particularly in understanding hybridization effects on bond geometry. For instance, the S–O bond shortening and increased C–S–C bond angles in DION compared to its sulfoxide analogs align with the Walsh-Bent rehybridization theory, where increased π-character in S–O bonds reduces bond lengths .
Properties
IUPAC Name |
1,2-bis(methylsulfonyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNULWKDWXIXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286674 | |
| Record name | 1,2-bis(methylsulfonyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6330-26-3 | |
| Record name | 1,2-Bis(methylsulfonyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6330-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 47007 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC47007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-bis(methylsulfonyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(methylsulfonyl)ethane can be synthesized through the reaction of ethylene glycol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(methylsulfonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(methylsulfonyl)ethane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 1,2-Bis(methylsulfonyl)ethane exerts its effects involves the interaction of its methylsulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, resulting in changes to their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity.
Comparison with Similar Compounds
1,2-Bis(phenylsulfonyl)ethane (C₁₄H₁₄O₄S₂; CAS 599-94-0)
- Structural Differences : Replacing methyl groups with phenyl rings introduces steric bulk and enhances π-π stacking capabilities. The molecular weight increases to 310.39 g/mol, and the phenyl groups lower solubility in polar solvents compared to DION .
- Applications : Used in organic synthesis as a disulfonylation agent and in polymer crosslinking due to its rigid aromatic backbone .
1,2-Bis(4-chlorophenyl)ethane (C₁₄H₁₂Cl₂; CAS 5216-35-3)
- Functional Contrast : Lacks sulfonyl groups but features chlorine substituents, making it a precursor in flame retardants (e.g., DBDPE) .
- Environmental Impact: Chlorinated derivatives like BTBPE (1,2-bis(2,4,6-tribromophenoxy)ethane) exhibit bioaccumulation in avian species, with biomagnification factors (BMFs) comparable to legacy pollutants like PBDEs .
Phosphine and Phosphino Ligands
1,2-Bis(diphenylphosphino)ethane (dppe; C₂₆H₂₄P₂; CAS 1663-45-2)
- Coordination Chemistry : Acts as a bidentate ligand in transition metal complexes (e.g., Au, Rh). Gold(I) complexes like [Au(dppe)₂]Cl show potent antitumor activity (87% increase in lifespan in P388 leukemia models) and resistance to thiol-mediated degradation .
- Electronic Properties : The flexible ethane backbone allows variable bite angles (85–95°), enhancing catalytic versatility in asymmetric hydrogenation .
1,2-Bis(dimethylphosphino)ethane (dmpe; C₆H₁₆P₂; CAS 23936-60-9)
- Steric Effects : Smaller methyl groups reduce steric hindrance compared to dppe, favoring tighter metal coordination. This ligand is pivotal in stabilizing low-oxidation-state metal centers .
Silicon-Based Analogues
BMPSiE (1,2-Bis(1-methyl-2,3,4,5-tetraphenyl-1H-silole-1-yl)ethane)
- Optoelectronic Applications : Used in organic light-emitting diodes (OLEDs), achieving a maximum luminance of 9,991.9 cd/m² at 20 V. Its silole moieties enhance electron transport and thermal stability .
Mechanistic and Functional Insights
- Charge Density Distribution : In DION, deformation density maps reveal asymmetric lone-pair lobes on oxygen atoms, with O(1) oriented toward short O···H contacts. This contrasts with sulfoxides, where lone pairs are more symmetrically distributed .
- Biological Activity : Phosphine ligands like dppe enhance the stability and efficacy of metal-based therapeutics. For example, [Au(dppe)₂]Cl induces DNA-protein crosslinks and strand breaks, mechanisms distinct from cisplatin .
- Environmental Persistence : Brominated analogs like BTBPE exhibit biomagnification in birds (BMFs >1), raising concerns about ecological risks despite their use as PBDE replacements .
Biological Activity
1,2-Bis(methylsulfonyl)ethane, a compound with the chemical formula C4H10O4S2, is a sulfone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
This compound features two methylsulfonyl groups attached to an ethane backbone. Its structure can influence its reactivity and interaction with biological systems.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The sulfone groups can participate in nucleophilic substitution reactions, which may alter the structure and function of proteins and other macromolecules. This mechanism is crucial in understanding its potential therapeutic applications:
- Nucleophilic Substitution : The sulfone groups can react with nucleophiles, leading to modifications in protein structures.
- Oxidative Stress Reduction : The compound may exhibit antioxidant properties by neutralizing free radicals, thereby reducing oxidative stress in cells.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential activity against bacteria and fungi | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Antioxidant | Reduces oxidative stress |
Case Study: Antimicrobial Efficacy
A study conducted on related sulfone compounds demonstrated their effectiveness against Mycobacterium species, which are known for their resistance to many biocides. The study utilized the alamarBlue assay to evaluate the susceptibility of bacterial strains to these compounds. Although specific data on this compound was not available, the findings suggest that similar compounds may possess significant antimicrobial properties against resistant strains .
Case Study: Cancer Cell Lines
In another investigation focusing on sulfone derivatives, researchers explored their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis through oxidative stress mechanisms. While direct studies on this compound are needed, the implications for its use in oncology are promising .
Applications
The potential applications of this compound extend across several fields:
- Pharmaceutical Development : Due to its biological activities, there is ongoing research into developing new therapeutic agents based on this compound.
- Chemical Synthesis : It is used as a reagent in organic synthesis and may serve as a precursor for more complex sulfone derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
